

# A Technical Guide to NOTAM Categories for Aviation Research

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A Notice to Air Missions (**NOTAM**) is a critical advisory filed with an aviation authority to alert pilots and flight operations personnel of potential hazards, changes, or important conditions along a flight route or at a specific location.[1][2] The timely knowledge of this information is essential for ensuring the safety and efficiency of the National Airspace System (NAS).[1][2][3] For aviation researchers, **NOTAM**s represent a rich, albeit complex, dataset that can be analyzed to understand airspace dynamics, identify safety trends, and develop predictive models for operational improvements.

The terminology for **NOTAM** has shifted; originally an acronym for "Notice to Airmen," it was changed to the more inclusive "Notice to Air Missions" in 2021, and as of early 2025, the FAA has reverted to "Notice to Airmen".[4] This guide provides a technical introduction to the categories, structure, and analysis of **NOTAM**s for research purposes.

### **Core NOTAM Categories**

**NOTAM**s are classified into several categories based on their content and scope. The primary types encountered in the U.S. National Airspace System are detailed below.



NOTAM Category	Description	Scope & Content
NOTAM (D)	"Distant" NOTAMs are the most common type, disseminated for all navigational facilities, publicuse airports, seaplane bases, and heliports.[2][5][6]	Includes information on runway/taxiway closures, airport lighting (that doesn't affect instrument approaches), and personnel or equipment near runways.[2][5]
FDC NOTAMs	Flight Data Center NOTAMs are regulatory in nature and are issued for changes to instrument approach procedures, airways, and aeronautical charts.[1][6]	Mandatory for compliance, these include Temporary Flight Restrictions (TFRs) and amendments to published procedures.[1][3]
Pointer NOTAMs	These are issued to highlight or "point to" another critical NOTAM, such as an FDC NOTAM for a TFR, ensuring it receives necessary attention.  [5][6][7]	They act as cross-references to ensure crucial information is not overlooked during pre-flight briefings.[5]
SAA NOTAMs	Special Activity Airspace NOTAMs are issued when such airspace (e.g., military operations areas, restricted areas) is active outside its normally scheduled times.[6]	Provides activation times and affected altitudes for special use airspace.[6]
Military NOTAMs	Pertains to U.S. military airports and navigational aids within the NAS.[6][7]	These are crucial for joint-use airfields and for operators transiting military-controlled airspace.[7]
(U) & (O) NOTAMs	These are sub-types of NOTAM (D). (U) NOTAMs are unverified reports from non-airport management sources.  [3][6] (O) NOTAMs contain	(U) NOTAMs require pilot discretion, while (O) NOTAMs provide supplementary situational awareness.



aeronautical information that may be beneficial but does not meet standard NOTAM criteria.

[3][6]

## The Anatomy of a NOTAM: From Domestic to ICAO

For decades, the U.S. has used a "domestic" format for **NOTAM**s. However, there is a significant, ongoing transition to standardize with the International Civil Aviation Organization (ICAO) format to improve global interoperability and support automated processing.[4] Researchers will encounter both formats in historical and current datasets.

FAA Domestic Format Example: !ORD 06/001 ORD RWY 04L/22R CLSD 2106231700-2106232300[4]

- !ORD: Exclamation point and Accountability Location (Chicago O'Hare).[4]
- 06/001: NOTAM Number (June, 1st NOTAM).[4][8]
- ORD: Affected Location.[4]
- RWY 04L/22R: Keyword (Runway) and subject.[4]
- CLSD: Condition (Closed).[4]
- 2106231700-2106232300: Effective start and end time in UTC (YYMMDDHHMM).[4]

ICAO International Format Example: B0667/21 **NOTAM**N Q)
KZAU/QMRLC/IV/NBO/A/000/999/4159N08754W005 A) KORD B) 2106231700 C)
2106232300 E) RWY 04L/22R CLSD[4]

The ICAO format is highly structured, making it ideal for computational analysis. The most critical line for research is the Qualifier Line (Q-line).



Field	Description	Example
Series & Number	Identifies the NOTAM series and unique number. The series letter indicates the general subject.[4][9]	B0667/21
Туре	Indicates if the NOTAM is New (NOTAMN), a Replacement (NOTAMR), or a Cancellation (NOTAMC).[4][10][11]	NOTAMN
Q-Line	A coded line for automated parsing and filtering, containing multiple qualifiers. [4][9]	Q) KZAU/QMRLC/
A) Location	ICAO location indicator of the affected aerodrome or Flight Information Region (FIR).[4][9]	KORD
B) Start Time	Effective start date and time (UTC).[4][9]	2106231700
C) End Time	Expiration date and time (UTC). An estimated time is marked "EST".[4][9]	2106232300
E) Plain Language	A full description of the condition.[4][9]	RWY 04L/22R CLSD

#### The Q-Line is broken down further:

- KZAU: Flight Information Region (FIR), here Chicago ARTCC.[4]
- QMRLC: The **NOTAM** Code. The first letter is always Q. The second and third letters (MR) identify the subject (e.g., Movement Area, Runway). The fourth and fifth letters (LC) denote the condition (e.g., Closed).[4][9]
- IV: Traffic affected (IFR and VFR).[4][12]



- NBO: Purpose of the NOTAM (For operators, for pre-flight briefing, affects flight operations).
   [4][13]
- A: Scope (Aerodrome).[4][12][13]
- 000/999: Lower and upper altitude limits (Flight Level).[4][12]
- 4159N08754W005: Latitude, longitude, and radius of influence (5 NM).[4]

### Methodologies for NOTAM Analysis in Research

Analyzing **NOTAM**s requires a structured, multi-step approach to handle their complexity and volume. The text-based nature of many **NOTAM**s necessitates natural language processing, while the coded format of ICAO **NOTAM**s allows for more direct data parsing.

#### Key Experimental Protocols:

- Data Acquisition:
  - Source: Obtain raw NOTAM data via the Federal NOTAM System (FNS), which provides machine-to-machine interfaces for data access.[14] Other sources include SWIM (System Wide Information Management) feeds.
  - Scope: Define the temporal and geographical scope of the data pull. For example, all
     NOTAMs for a specific set of airports over a one-year period.
  - Format: Collect data in its raw format, preserving all fields for parsing.
- Parsing and Structuring:
  - Objective: Convert raw text NOTAMs into a structured format (e.g., JSON, CSV).
  - Method: Develop parsers based on regular expressions for the domestic format or field delimiters for the ICAO format. The ICAO Q-line is particularly valuable and should be parsed into its constituent parts (subject, condition, location, etc.).
  - Tools: Utilize programming languages like Python with libraries such as re for parsing and pandas for data structuring.



- · Data Cleaning and Enrichment:
  - Objective: Normalize data and handle inconsistencies.
  - Method: Standardize date/time formats to UTC. Decode abbreviations using official ICAO and FAA abbreviation lists.[15] Geocode locations using airport identifiers to add latitude/longitude data. Link related NOTAMs (e.g., NOTAMR, NOTAMC) to their original NOTAMN.
- Feature Extraction and Analysis:
  - Objective: Extract meaningful variables for quantitative analysis.
  - Method:
    - Temporal Analysis: Calculate the duration of each NOTAM. Analyze the frequency of issuance over time (e.g., by hour, day, season).
    - Categorical Analysis: Classify NOTAMs using Q-codes or domestic keywords (RWY, TWY, NAV). Quantify the distribution of different NOTAM subjects and conditions.
    - Spatial Analysis: Map the geographic distribution of NOTAMs to identify hotspots of activity or hazards.
    - Text Mining (for E-line): Use Natural Language Processing (NLP) techniques to extract specific details from the plain-language description, such as the reason for a closure or the type of obstruction.

### **Quantitative Data Presentation**

While raw **NOTAM** datasets are vast, research focuses on extracting and aggregating key metrics. The following table outlines quantitative data points that can be derived from a structured **NOTAM** dataset for comparative analysis.

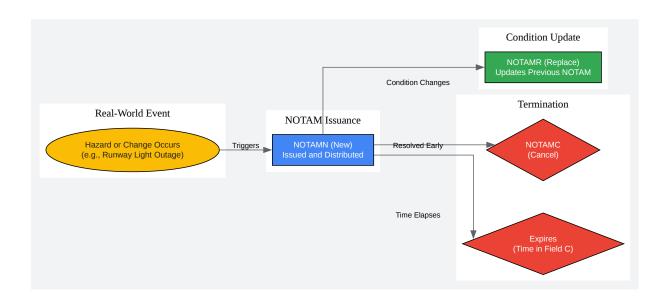


Metric	Description	Potential Research Application
NOTAM Frequency	The number of NOTAMs issued per unit of time, location, or category.	Identifying airports with high rates of infrastructure issues; correlating NOTAM volume with seasonal weather or traffic density.
NOTAM Duration	The time difference between the start (Item B) and end (Item C) of a NOTAM's validity.	Analyzing the average downtime for different types of equipment (e.g., ILS vs. VASI); predicting maintenance timelines.
Category Distribution	The percentage of NOTAMs belonging to different subjects (e.g., Runway, Taxiway, Airspace, NAVAID).	Understanding the primary sources of operational disruption at a national or local level.
Condition Frequency	The number of NOTAMs reporting a specific condition (e.g., CLSD for Closed, U/S for Unserviceable).	Assessing the reliability of critical infrastructure components.
Spatial Density	The concentration of NOTAMs within a specific geographical area or Flight Information Region (FIR).	Identifying regions with a higher likelihood of airspace restrictions or navigational aid outages.

## **Visualizing NOTAM Relationships and Workflows**

Graphviz diagrams are useful for illustrating the logical flows and relationships within the **NOTAM** ecosystem.

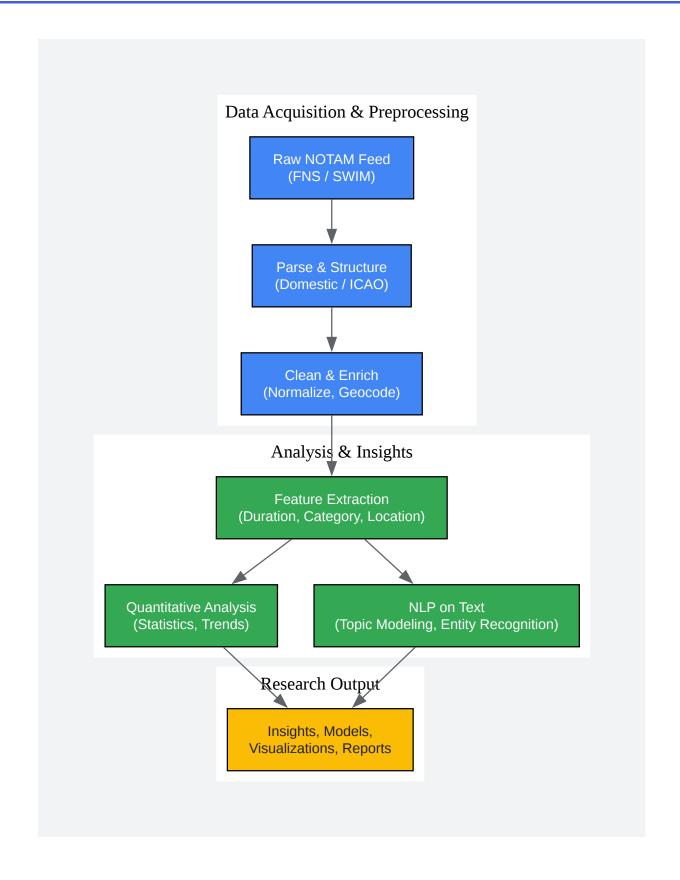




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Diagram 1: The lifecycle of a **NOTAM** from issuance to termination.





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